Position‑2 Ethyl Substitution Confers Higher Lipophilicity and Alters ADME Profile Relative to the 2‑Methyl Analog
In comparison to the 2‑methyl analog (2‑methyl‑5‑[phenyl(pyrrolidin‑1‑yl)methyl]thiazolo[3,2‑b][1,2,4]triazol‑6‑ol), the target compound’s 2‑ethyl substituent increases calculated logP by approximately 0.4–0.5 log units (cLogP ≈ 3.1 vs. ≈ 2.6 for the methyl congener, predicted using the consensus model in SwissADME) [1]. This shift is expected to modulate passive membrane permeability and tissue distribution, a critical parameter for lead‑optimization programs where modulating logP within the range of 1–4 is a primary goal.
| Evidence Dimension | Calculated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.1 (SwissADME consensus, free‑ware prediction for the neutral species) |
| Comparator Or Baseline | 2‑Methyl‑5‑[phenyl(pyrrolidin‑1‑yl)methyl]thiazolo[3,2‑b][1,2,4]triazol‑6‑ol; cLogP ≈ 2.6 |
| Quantified Difference | ΔcLogP ≈ +0.4 to +0.5 |
| Conditions | In silico prediction (SwissADME/ALOGPS consensus); no experimental logP available for either compound. |
Why This Matters
Procurement teams evaluating thiazolo‑triazole building blocks for CNS or intracellular targets should favor the 2‑ethyl derivative when higher membrane permeability is desired, while reserving the 2‑methyl analog for scenarios requiring lower lipophilicity to mitigate off‑target binding.
- [1] SwissADME (Molecular Modelling Group, SIB). Calculated logP consensus values for C17H20N4OS and C16H18N4OS were obtained using the free web tool (http://www.swissadme.ch). Accessed 2026-04-29. View Source
